5-Methoxy-2-(3-oxopropyl)-benzonitrile chemical structure and properties
5-Methoxy-2-(3-oxopropyl)-benzonitrile chemical structure and properties
An In-depth Technical Guide to 5-Methoxy-2-(3-oxopropyl)-benzonitrile: Structure, Properties, and Synthetic Considerations
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to predict its chemical properties, propose a viable synthetic pathway, and outline appropriate analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
5-Methoxy-2-(3-oxopropyl)-benzonitrile is an aromatic organic compound. Its structure is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a methoxy (-OCH₃) group, and a 3-oxopropyl (-CH₂CH₂CHO) group.
The IUPAC name for this compound is 5-methoxy-2-(3-oxopropyl)benzonitrile . The numbering of the benzene ring places the nitrile group at position 1, the 3-oxopropyl group at position 2, and the methoxy group at position 5.
Key Structural Features:
-
Benzonitrile Core: The benzonitrile unit consists of a benzene ring with a cyano group. This functional group is a versatile precursor in organic synthesis.[1][2]
-
Methoxy Group: The electron-donating methoxy group at position 5 influences the electronic properties of the aromatic ring.
-
3-Oxopropyl Group: This substituent, an aliphatic aldehyde, introduces a reactive site for various chemical transformations.
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Reference Compound |
| Molecular Formula | C₁₁H₁₁NO₂ | Based on atom count from the structure. |
| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzonitrile is a colorless liquid.[2] Substituted benzonitriles can be solids.[5] |
| Boiling Point | > 200 °C at 760 mmHg | Higher than benzonitrile (191°C) due to increased molecular weight and polarity.[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The aromatic ring and alkyl chain contribute to hydrophobicity, while the nitrile and aldehyde groups add some polarity. |
| pKa | Not applicable (no acidic protons) | The molecule lacks readily ionizable protons. |
Reactivity and Synthetic Utility
The chemical reactivity of 5-Methoxy-2-(3-oxopropyl)-benzonitrile is dictated by its three primary functional groups: the nitrile, the aldehyde, and the substituted aromatic ring.
3.1. Reactions of the Nitrile Group
The cyano group is a versatile functional handle for a variety of chemical transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methoxy-2-(3-oxopropyl)benzoic acid, or the amide as an intermediate.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding [5-methoxy-2-(3-oxopropyl)phenyl]methanamine.
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
3.2. Reactions of the Aldehyde Group
The 3-oxopropyl group contains a terminal aldehyde, which is a highly reactive functional group:
-
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, which would yield 3-(2-cyano-4-methoxyphenyl)propanoic acid.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄), affording 5-methoxy-2-(3-hydroxypropyl)benzonitrile.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents, organolithiums, and cyanide, to form secondary alcohols or cyanohydrins.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will produce a secondary or tertiary amine.
-
Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction.
3.3. Reactions of the Aromatic Ring
The methoxy group is an activating, ortho-para directing group, while the nitrile and 3-oxopropyl groups are deactivating, meta-directing groups. The overall substitution pattern will depend on the reaction conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are likely to occur at the positions ortho and para to the activating methoxy group.
Proposed Synthetic Pathway
A plausible synthetic route to 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be envisioned starting from a commercially available substituted benzonitrile. The following diagram outlines a potential multi-step synthesis.
Caption: Proposed synthetic workflow for 5-Methoxy-2-(3-oxopropyl)-benzonitrile.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Allyl-5-methoxybenzonitrile
-
To a solution of 2-bromo-5-methoxybenzonitrile in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Add allylboronic acid pinacol ester.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-allyl-5-methoxybenzonitrile.
Step 2: Oxidative Cleavage to form the Aldehyde
-
Dissolve the 2-allyl-5-methoxybenzonitrile in a mixture of THF and water.
-
Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) to form the diol.
-
After the dihydroxylation is complete, add sodium periodate (NaIO₄) to cleave the diol.
-
Stir the reaction at room temperature until the diol is consumed.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 5-Methoxy-2-(3-oxopropyl)-benzonitrile.
Analytical Characterization
The identity and purity of the synthesized 5-Methoxy-2-(3-oxopropyl)-benzonitrile would be confirmed using standard analytical techniques. Predicted spectroscopic data can serve as a guide for these analyses.[6][7]
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the 3-oxopropyl group. The aldehyde proton should appear as a triplet at approximately 9.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (around 118 ppm), the aldehyde carbonyl carbon (around 200 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).[6]
5.2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the key functional groups:
-
C≡N stretch: A strong, sharp peak around 2220-2230 cm⁻¹.[6]
-
C=O stretch (aldehyde): A strong peak around 1720-1740 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O stretch (methoxy): A peak in the region of 1000-1300 cm⁻¹.
5.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 189.21. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) or the entire propionaldehyde side chain.
Potential Applications
While specific applications for 5-Methoxy-2-(3-oxopropyl)-benzonitrile have not been reported, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. Benzonitrile derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][8] The presence of a reactive aldehyde group allows for its use as a building block in the construction of more complex molecules, including heterocyclic compounds and polymers. Furthermore, some benzonitrile derivatives have shown interesting photophysical properties, suggesting potential applications in materials science as organic light-emitting diode (OLED) materials.[9]
Safety and Handling
Specific toxicity data for 5-Methoxy-2-(3-oxopropyl)-benzonitrile is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood.[3][5][10][11][12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Benzonitrile itself is harmful if swallowed or in contact with skin.[10][11][12]
Conclusion
5-Methoxy-2-(3-oxopropyl)-benzonitrile is a molecule with significant potential for synthetic applications due to its trifunctional nature. This guide provides a foundational understanding of its structure, predicted properties, and a feasible synthetic approach. The reactive aldehyde and versatile nitrile group make it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.
References
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PubChem. (n.d.). 2-Methyl-5-(2-methyl-3-oxopropyl)benzonitrile. Retrieved from [Link]
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ChemSynthesis. (2025). 5-methoxy-2-[(2E)-3-(methylsulfanyl)-2-propenyl]benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]
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Alzchem Group. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
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Chem Service. (2015). SAFETY DATA SHEET: Benzonitrile. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]
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